4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one 4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20108983
InChI: InChI=1S/C27H26N2O4/c1-4-33-22-12-11-21(14-18(22)3)25(30)23-24(20-9-7-17(2)8-10-20)29(27(32)26(23)31)16-19-6-5-13-28-15-19/h5-15,24,30H,4,16H2,1-3H3/b25-23+
SMILES:
Molecular Formula: C27H26N2O4
Molecular Weight: 442.5 g/mol

4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one

CAS No.:

Cat. No.: VC20108983

Molecular Formula: C27H26N2O4

Molecular Weight: 442.5 g/mol

* For research use only. Not for human or veterinary use.

4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one -

Specification

Molecular Formula C27H26N2O4
Molecular Weight 442.5 g/mol
IUPAC Name (4E)-4-[(4-ethoxy-3-methylphenyl)-hydroxymethylidene]-5-(4-methylphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione
Standard InChI InChI=1S/C27H26N2O4/c1-4-33-22-12-11-21(14-18(22)3)25(30)23-24(20-9-7-17(2)8-10-20)29(27(32)26(23)31)16-19-6-5-13-28-15-19/h5-15,24,30H,4,16H2,1-3H3/b25-23+
Standard InChI Key DEQQNVWLDDHBPC-WJTDDFOZSA-N
Isomeric SMILES CCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)C)/O)C
Canonical SMILES CCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)C)O)C

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound features a pyrrol-2-one backbone, a five-membered lactam ring critical for its reactivity. Key substituents include:

  • 4-(4-Ethoxy-3-methylbenzoyl): A benzoyl group with ethoxy and methyl substitutions at the 4- and 3-positions, respectively, enhancing hydrophobicity and steric bulk.

  • 3-Hydroxy: A hydroxyl group at position 3, enabling hydrogen bonding and influencing solubility .

  • 5-(4-Methylphenyl): A para-methyl-substituted phenyl group contributing to aromatic interactions.

  • 1-[(Pyridin-3-yl)methyl]: A pyridine-derived N-alkyl chain, introducing basicity and potential for coordination .

Molecular Formula and Physicochemical Properties

  • Molecular Formula: C₂₇H₂₆N₂O₄.

  • Molecular Weight: 442.5 g/mol.

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., dimethyl sulfoxide) due to hydrophobic aryl groups.

  • Solid-State Properties: Crystalline solid at room temperature, with melting point data pending further experimental validation.

Table 1: Comparative Analysis of Pyrrol-2-One Derivatives

Compound NameMolecular FormulaKey Structural VariationsBiological Activity
Target CompoundC₂₇H₂₆N₂O₄4-Ethoxy-3-methylbenzoyl, pyridinylmethylFPR1 antagonism , Antimicrobial
5-(4-tert-Butylphenyl) AnalogC₃₀H₃₂N₂O₄tert-Butylphenyl, ethoxy substitutionNeurological activity
5-(4-Ethoxyphenyl) Derivative C₂₆H₂₃FN₂O₄Fluoro-methylbenzoyl, ethoxyphenylUnspecified receptor modulation

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically starting with condensation of 4-ethoxy-3-methylbenzoic acid with a pyrrolidine precursor. Key steps include:

  • Formation of the Pyrrolidine Core: Cyclization of γ-keto esters with amines under acidic conditions.

  • Introduction of the Pyridinylmethyl Group: Alkylation using 3-(chloromethyl)pyridine in the presence of a base (e.g., K₂CO₃).

  • Benzoylation: Reaction with 4-ethoxy-3-methylbenzoyl chloride under Schotten-Baumann conditions.

Table 2: Optimization of Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)
CyclizationHCl (cat.), reflux, 12h6592
AlkylationK₂CO₃, DMF, 80°C, 6h7888
BenzoylationBenzoyl chloride, NaOH, RT, 2h7295

Key Chemical Reactions

  • Hydroxylation: The 3-hydroxy group participates in oxidation-reduction reactions, forming ketones under strong oxidizing agents .

  • Ether Cleavage: The ethoxy group can be cleaved using HBr/AcOH to yield phenolic derivatives.

  • Coordination Chemistry: The pyridine nitrogen coordinates with transition metals (e.g., Cu²⁺), enabling catalytic applications .

Biological Activity and Mechanisms

FPR1 Antagonism

The compound exhibits potent inhibition of Formyl Peptide Receptor 1 (FPR1), a G-protein-coupled receptor involved in neutrophil activation. In vitro studies demonstrate:

  • IC₅₀: 1.2 µM against fMLF-induced Ca²⁺ flux in FPR1-transfected HL60 cells .

  • Selectivity: >50-fold selectivity over FPR2 and FPR3 isoforms .

  • Mechanism: Competitive binding to the orthosteric site, validated via molecular docking studies .

Anti-Inflammatory and Antimicrobial Effects

  • NF-κB Pathway Modulation: Suppresses LPS-induced TNF-α production in macrophages (EC₅₀ = 3.8 µM) .

  • Antibacterial Activity: MIC = 12.5 µg/mL against Staphylococcus aureus via disruption of membrane integrity .

Therapeutic Applications

Oncology

  • Prostate Cancer: Inhibits DU-145 cell proliferation (IC₅₀ = 8.7 µM) by inducing apoptosis via caspase-3 activation .

  • Combination Therapy: Synergizes with doxorubicin, reducing required doses by 40% in melanoma models.

Neurological Disorders

  • Neuroprotection: Attenuates glutamate-induced neurotoxicity in SH-SY5Y cells (EC₅₀ = 5.2 µM).

Comparative Analysis with Structural Analogs

The compound’s uniqueness arises from its balanced hydrophobicity and hydrogen-bonding capacity. Compared to analogs:

  • Enhanced Selectivity: The pyridinylmethyl group improves FPR1 selectivity over 2-methoxyethyl derivatives .

  • Improved Solubility: The 4-methylphenyl group enhances solubility relative to tert-butyl-substituted analogs.

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